molecular formula C19H19ClN2O2 B5159806 methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride

methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride

货号 B5159806
分子量: 342.8 g/mol
InChI 键: NJGLOTFVKPUSFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of glutamate receptors and has been extensively studied for its potential therapeutic applications in various neurological disorders.

作用机制

Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. By blocking the receptor, this compound reduces the excitability of neurons and prevents the development of seizures and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can prevent the development of seizures. It has also been shown to reduce the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause damage to neurons. Additionally, this compound has been shown to reduce the activity of certain ion channels that are involved in the transmission of pain signals, which can provide relief from chronic pain.

实验室实验的优点和局限性

One of the major advantages of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride is its potency and selectivity for glutamate receptors. It has been shown to be highly effective in blocking the AMPA subtype of glutamate receptors, which are involved in the development of seizures and other neurological disorders. Additionally, this compound has been shown to have a good safety profile and is well-tolerated in animal studies.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is its solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.

未来方向

There are a number of future directions for the study of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride. One area of research is the development of more potent and selective glutamate receptor antagonists that can provide greater therapeutic benefits. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration methods for this compound in order to maximize its therapeutic potential.

合成方法

Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,8-dimethyl-4-nitroquinoline with 3-aminobenzoic acid methyl ester in the presence of a reducing agent such as zinc powder. The resulting compound is then converted to the hydrochloride salt by treatment with hydrochloric acid. Other methods include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.

科学研究应用

Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. It has been shown to be a potent antagonist of glutamate receptors, which are involved in the transmission of excitatory signals in the brain. By blocking these receptors, this compound can reduce the excitability of neurons and prevent the development of seizures and other neurological disorders.

属性

IUPAC Name

methyl 3-[(2,8-dimethylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2.ClH/c1-12-6-4-9-16-17(10-13(2)20-18(12)16)21-15-8-5-7-14(11-15)19(22)23-3;/h4-11H,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGLOTFVKPUSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。